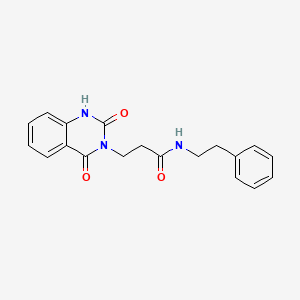

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide

Description

Properties

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-17(20-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)21-19(22)25/h1-9H,10-13H2,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPVZMFLBMABPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide typically involves the condensation of an appropriate quinazolinone derivative with a phenethylamine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.

Substitution: Various substitution reactions can occur on the phenethyl or propanamide moieties, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could produce various alkylated or halogenated derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name : 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- CAS Number : 899786-55-1

Structural Characteristics

The structure of the compound features a quinazoline core with a phenethyl group and an amide functional group, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against various cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research suggests that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Emerging studies indicate that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells.

Case Study:

A preclinical study highlighted the protective effects of this compound on neuronal cells exposed to toxic agents, suggesting its role in neuroprotection .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been explored, showing promise in reducing inflammation markers in vitro and in vivo. This application is particularly relevant for chronic inflammatory conditions.

Data Table: Inflammatory Markers Reduction

| Treatment Group | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| Compound Treatment | 50% | 45% |

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the phenethyl group and quinazoline core can significantly affect potency and selectivity against various biological targets.

Key Findings:

- Phenethyl Group : Enhances binding affinity to target receptors.

- Quinazoline Core : Essential for maintaining anticancer efficacy.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, quinazolinone derivatives interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer or reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

a) Quinazolinone vs. Benzothiazole Derivatives

- N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide (): Replaces quinazolinone with a benzothiazole-1,1,3-trioxide moiety. The 2,4-dimethoxyphenyl substituent may enhance solubility but reduce metabolic stability .

b) Substituent Variations on Quinazolinone

- N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide (): Shares the quinazolinone core but replaces the phenethyl group with a 3-nitrobenzyl substituent. The 3-methoxypropyl chain may increase hydrophilicity relative to the phenethyl group in the target compound .

Side-Chain Modifications

a) Phenethyl vs. Aromatic/Linear Chains

- Target Compound : The phenethyl group contributes to lipophilicity (clogP ~3.5 estimated), favoring interactions with hydrophobic enzyme pockets.

- Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (): Uses a triazole ring and an ethyl carbamate chain. The triazole’s polarity may reduce passive diffusion compared to the quinazolinone’s planar structure. The phenylacetyl group mimics the phenethyl’s hydrophobicity but lacks conformational flexibility .

b) Hydroxamic Acid Derivatives

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

*clogP values estimated using fragment-based methods.

Research Findings and Implications

- Target Compound : The phenethyl-propanamide linker may optimize binding to hydrophobic enzyme pockets (e.g., histone deacetylases or PARP inhibitors), though direct activity data are absent in the provided evidence. Its molecular weight (~353.4) aligns with drug-likeness criteria.

- Compound : The 3-nitrobenzyl group could confer redox-sensitive properties, useful in prodrug designs. However, nitro groups often raise toxicity concerns .

- Compound : The benzothiazole core’s sulfone groups may enhance antioxidant capacity but limit CNS penetration due to high polarity .

- Compounds : Hydroxamic acids (e.g., compound 8) show potent radical scavenging in DPPH assays (IC50 ~10 μM), but the target compound’s amide group likely prioritizes stability over acute antioxidant effects .

Biological Activity

The compound 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide can be represented as follows:

- Molecular Formula :

- Molecular Weight : 284.31 g/mol

- CAS Number : 82603-63-2

Anticholinesterase Activity

Research has shown that compounds related to quinazoline exhibit significant anticholinesterase activity. A study demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibited potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The most notable compound from this series showed an IC50 value of for AChE and for BChE, indicating strong potential for treating Alzheimer's disease through dual inhibition mechanisms .

Antitumor Activity

Quinazoline derivatives have also been investigated for their antitumor properties. In vitro studies have shown that certain quinazoline-based compounds induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, compounds similar to 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide have been reported to inhibit tumor growth in breast cancer models by targeting the PI3K/Akt/mTOR pathway .

Antimicrobial Activity

Some studies have indicated that quinazoline derivatives possess antimicrobial properties. A derivative with a similar structure demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .

Anti-inflammatory Effects

Quinazolines are also noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .

The mechanisms by which 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide exerts its biological effects include:

- Enzyme Inhibition : By binding to the active site of cholinesterases, this compound inhibits the breakdown of acetylcholine, enhancing cholinergic transmission.

- Signal Transduction Modulation : The compound may modulate key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

- Oxidative Stress Reduction : By scavenging free radicals and reducing oxidative damage, it may exert protective effects in inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of quinazoline derivatives:

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpropanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with reflux-based synthesis using absolute ethanol and catalytic glacial acetic acid to promote condensation reactions, as demonstrated in analogous quinazolinone derivatives . To optimize yields, employ statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters like temperature, solvent ratios, and catalyst concentration. This approach minimizes trial-and-error experimentation while identifying critical interactions between variables .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the quinazolinone core and propanamide sidechain, HPLC-MS to assess purity (>95% by area-under-curve analysis), and FT-IR to verify carbonyl stretching frequencies (e.g., 2,4-dioxo groups at ~1680–1720 cm⁻¹). Cross-reference spectral data with PubChem entries for structurally similar compounds (e.g., InChI Key: JTEDVNFIPPZBEN) to validate assignments .

Q. How should researchers design initial biological activity assays to evaluate the compound’s potential therapeutic effects?

- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to quinazolinone derivatives, such as kinase inhibition or apoptosis induction. Use dose-response curves (0.1–100 μM) with positive controls (e.g., staurosporine for kinase assays) and triplicate replicates. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate specific activity from general toxicity .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the compound’s reactivity and guide synthetic pathway selection?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., cyclization steps). Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways and solvent effects. Pair computational results with experimental validation via kinetic studies (e.g., monitoring by in-situ IR) to refine predictions .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer : Combine molecular docking (using AutoDock Vina) to predict binding affinities for targets like HDAC or PARP, with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For cellular studies, employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency .

Q. How can discrepancies in experimental data (e.g., conflicting bioactivity results) be analytically resolved?

- Methodological Answer : Perform meta-analysis of replicated datasets to identify outliers or batch effects. Use principal component analysis (PCA) to isolate variables contributing to variability (e.g., solvent polarity in assays). Validate findings through orthogonal methods (e.g., SPR if initial data came from fluorescence assays) .

Q. What advanced reactor designs or separation technologies enhance the scalability of its synthesis?

- Methodological Answer : Explore continuous-flow reactors to improve heat/mass transfer during cyclization steps, reducing byproduct formation. For purification, employ high-performance countercurrent chromatography (HPCCC) with a solvent system optimized for polar amides (e.g., hexane/ethyl acetate/methanol/water). Monitor scalability using dimensionless numbers (e.g., Reynolds for mixing efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.